![molecular formula C25H20O8 B2496466 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate CAS No. 858770-11-3](/img/structure/B2496466.png)
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves strategies such as Friedel-Crafts acylation, domino reactions, and cyclization processes. For instance, a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives can be achieved from internal alkynes and 2-methoxybenzoyl chlorides through a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping (or oxa-Michael addition)/demethylation reaction sequence under mild conditions, yielding various chromen-4-one derivatives in one pot with high yield (Bam & Chalifoux, 2018).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives, including 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate, can be characterized by techniques such as X-ray crystallography. The crystal structure of these compounds often reveals significant details about their molecular geometry, including dihedral angles and planarity, which are crucial for understanding their chemical reactivity and physical properties (Abou et al., 2012).
Chemical Reactions and Properties
Chromen-4-one derivatives participate in a variety of chemical reactions, including etherification, oximation, and Beckmann rearrangement, contributing to their versatility as synthetic intermediates. These reactions are instrumental in the synthesis of complex organic molecules, showcasing the reactive nature of the chromen-4-one core structure and its functional groups (Chen, Ye, & Hu, 2012).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Intermolecular and intramolecular hydrogen bonding, as well as steric effects from substituents, play significant roles in determining these properties. Studies focusing on thermochemistry and calorimetry of related compounds provide insights into their stability and behavior in different physical states (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of chromen-4-one derivatives, including reactivity patterns and interaction with various reagents, are central to their applications in organic synthesis. The presence of multiple functional groups allows for diverse reactions, including cyclocondensation and nucleophilic substitution, enabling the synthesis of a wide range of complex molecules (Iaroshenko et al., 2012).
Scientific Research Applications
Antimicrobial and Antitumor Properties
- Antimicrobial and Antitumor Activities: Compounds structurally related to 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate, such as griseofulvin and its derivatives, have demonstrated moderate antimicrobial and antitumor activities. This suggests potential applications in developing treatments against specific microbial infections and certain types of cancer (Xia et al., 2011).
Structural and Chemical Analysis
- Thermochemical Analysis: Studies on methoxyphenols and dimethoxybenzenes, which are structurally similar to the compound , have investigated their thermochemical properties. This research is crucial for understanding the stability and reactivity of such compounds under various conditions, which is essential for their potential applications in scientific research (Varfolomeev et al., 2010).
Biological and Pharmacological Research
- Anti-inflammatory Activity: Phenolic compounds like 1,4-dimethoxybenzene and 3,7-dihydroxy-4H-chromen-4-one have shown inhibitory effects on LPS-induced NO production in cells, indicating potential anti-inflammatory properties. These findings can guide further research into the anti-inflammatory applications of structurally related compounds like this compound (Min & Cuong, 2013).
Synthesis and Material Science
- Synthesis of Derivatives: Research on the synthesis of chromen-4-one derivatives via reactions like Friedel-Crafts acylation highlights the potential of this compound in the development of new chemical entities. These synthetic pathways are crucial for expanding the range of applications in material science and pharmacology (Bam & Chalifoux, 2018).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O8/c1-28-15-6-4-7-16(12-15)32-22-14-31-21-13-17(10-11-18(21)24(22)26)33-25(27)23-19(29-2)8-5-9-20(23)30-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPKMDDQWBXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.